molecular formula C9H6INO2 B2958192 3-iodo-1H-indole-5-carboxylic acid CAS No. 1308644-52-1

3-iodo-1H-indole-5-carboxylic acid

Cat. No. B2958192
M. Wt: 287.056
InChI Key: NQRKORQSFPAVTN-UHFFFAOYSA-N
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Patent
US09090593B2

Procedure details

To a solution of 1H-Indole-5-carboxylic acid (5 g, 31.05 mmol) in DMF (50 mL) was added KOH (5 g, 93.15 mmol) and I2 (15.7 g, 62.11 mmol). The reaction mixture was stirred at RT for 2 h and added 10% aqueous sodium bisulfate solution (25 mL). The resulting precipitate was collected by filtration, washed with water and dried under vacuum to obtain the title compound (8.0 g, 91%) as a brown solid. MS (ESI, pos. ion) m/z: 285.9 (M−1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[I:15]I.S(=O)(=O)(O)[O-].[Na+]>CN(C=O)C>[I:15][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]([OH:12])=[O:11])[CH:5]=2)[NH:1][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15.7 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.